

Validated HPLC assay for 1-(4-Methyloxazol-2-yl)ethanone

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Compound of Interest

Compound Name: 1-(4-Methyloxazol-2-yl)ethanone

Cat. No.: B1590437

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An objective comparison of analytical methodologies is crucial for drug development and quality control. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) assay for **1-(4-Methyloxazol-2-yl)ethanone**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.^[1] As a Senior Application Scientist, this document moves beyond a simple protocol, offering a comparative perspective against alternative technologies and explaining the scientific rationale behind the methodological choices to ensure robust and reliable analytical outcomes.

The accurate quantification of **1-(4-Methyloxazol-2-yl)ethanone** is paramount for ensuring the purity of starting materials, monitoring reaction progress, and assessing the stability of intermediates in the pharmaceutical manufacturing pipeline. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a core requirement of regulatory bodies like the International Council for Harmonisation (ICH).^{[2][3]}

A Validated RP-HPLC-UV Method: The Gold Standard

For routine quality control of small organic molecules like **1-(4-Methyloxazol-2-yl)ethanone**, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique.^[4] Its robustness, precision, and cost-effectiveness make it a laboratory workhorse.

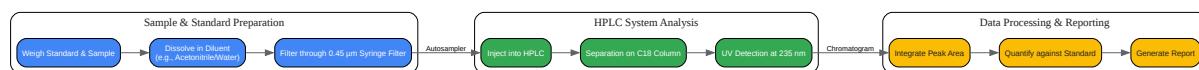
Rationale for Method Design

The development of this stability-indicating HPLC method was grounded in the physicochemical properties of the analyte.

- **Stationary Phase:** A C18 (octadecylsilane) column was selected. This non-polar stationary phase is ideal for retaining small to moderately polar organic molecules like our target compound through hydrophobic interactions.
- **Mobile Phase:** A gradient mixture of acetonitrile and a phosphate buffer (pH 3.5) was chosen. Acetonitrile serves as the organic modifier to elute the analyte. The acidic buffer is critical; it ensures that the oxazole nitrogen remains protonated, preventing peak tailing and yielding a sharp, symmetrical peak shape for accurate integration.
- **Detection:** UV detection at 235 nm was selected as the lambda max (λ_{max}), providing optimal sensitivity for the oxazole ring system, which contains a chromophore.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of **1-(4-Methyloxazol-2-yl)ethanone** using the validated HPLC method.



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Caption: Workflow for the quantitative analysis of **1-(4-Methyloxazol-2-yl)ethanone** by HPLC.

Method Validation: A Self-Validating System

To ensure trustworthiness, the HPLC method was fully validated according to the ICH Q2(R1) guidelines.^[5] This process provides a high degree of assurance that the method is suitable for its intended application.^[6]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.^[3] To prove this, forced degradation studies were conducted, subjecting the analyte to harsh conditions to generate potential degradation products.^{[7][8]} The goal is to achieve 5-20% degradation to ensure degradation products are formed without generating secondary, irrelevant products.^[9]

The developed method successfully separated the intact **1-(4-Methyloxazol-2-yl)ethanone** peak from all degradants formed under acidic, basic, oxidative, thermal, and photolytic stress, confirming its stability-indicating nature.^[7]

Validation Parameter Summary

The method's performance was rigorously tested, and the results are summarized below.

Table 1: System Suitability and Linearity Data

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	≥ 2000	7850
Linearity Range	10 - 150 $\mu\text{g/mL}$	
Correlation Coefficient (r^2)	≥ 0.999	0.9997
y-intercept	Close to zero	1520

Table 2: Accuracy and Precision Results

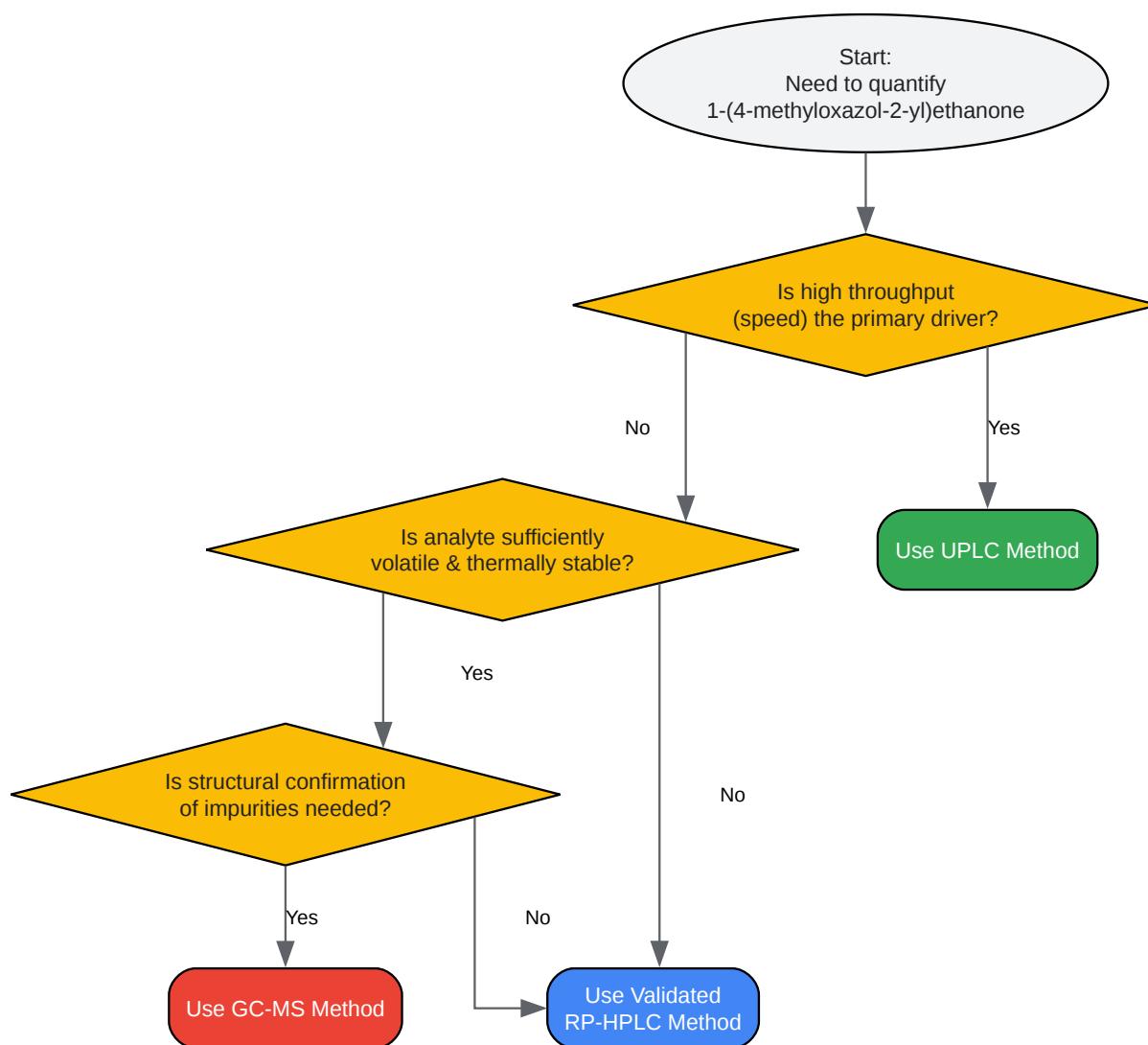
Parameter	Level	Acceptance Criteria	Result
Accuracy	50%	98.0 - 102.0% Recovery	99.8%
	100%	98.0 - 102.0% Recovery	100.5%
	150%	98.0 - 102.0% Recovery	101.1%
Precision (Repeatability)	100% (n=6)	RSD \leq 2.0%	0.85%
Intermediate Precision	100% (n=6)	RSD \leq 2.0%	1.22%

Table 3: Sensitivity and Robustness

Parameter	Result
Limit of Detection (LOD)	0.5 μ g/mL
Limit of Quantitation (LOQ)	1.5 μ g/mL
Robustness	No significant impact on results from minor changes in flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$), and column temperature ($\pm 2^\circ\text{C}$).

Comparative Analysis of Alternative Technologies

While HPLC is a robust and reliable method, alternative technologies may offer advantages in specific contexts. The choice of an analytical technique depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for structural information.[\[10\]](#)[\[11\]](#)

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Caption: Decision tree for selecting an analytical method for **1-(4-methyloxazol-2-yl)ethanone**.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC.^[12] It utilizes columns packed with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).^[13]

- Advantages: This results in dramatically faster analysis times (often reducing a 15-20 minute HPLC run to under 3 minutes), improved resolution leading to sharper peaks, and higher sensitivity.[14][15] It also significantly reduces solvent consumption, making it a greener and more cost-effective option in the long run.[16]
- Disadvantages: The primary drawbacks are the higher initial cost of the instrumentation and the increased susceptibility to blockages due to the smaller particle sizes, which demands higher purity solvents and well-filtered samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying unknown impurities.[10] The technique separates compounds based on their volatility and boiling point in a gaseous mobile phase.[11]

- Advantages: The coupling with a mass spectrometer provides detailed structural information and molecular weight of the analyte and any co-eluting impurities, which is invaluable for impurity profiling and structural elucidation.[17] GC can offer very high sensitivity, with detection limits often in the picogram range.[18]
- Disadvantages: The primary requirement is that the analyte must be volatile and thermally stable. While **1-(4-Methyloxazol-2-yl)ethanone** is likely amenable to GC analysis, many larger or more polar drug molecules are not and would require chemical derivatization, adding complexity to sample preparation.[19]

Performance Comparison

Table 4: Comparison of HPLC, UPLC, and GC-MS

Feature	HPLC	UPLC	GC-MS
Principle	Liquid-Solid Partitioning	Liquid-Solid Partitioning	Gas-Solid Partitioning
Typical Run Time	10 - 30 minutes	1 - 5 minutes	15 - 40 minutes
Resolution	Good	Excellent	Excellent
Sensitivity	Good (ng level)	Very Good (low ng level)	Excellent (pg level)
Structural Info	None (with UV detector)	None (with UV detector)	Yes (with MS detector)
Sample Requirement	Soluble in mobile phase	Soluble in mobile phase	Volatile & Thermally Stable
Instrument Cost	Moderate	High	High
Best For	Routine QC, Robustness	High-throughput screening	Impurity identification

Conclusion

The validated RP-HPLC-UV method presented here is a robust, accurate, and precise tool for the routine quantitative analysis of **1-(4-Methyloxazol-2-yl)ethanone**. Its adherence to ICH guidelines ensures its suitability for quality control in a regulated pharmaceutical environment.

For laboratories focused on high-throughput analysis where speed is paramount, transitioning to a UPLC method offers substantial gains in productivity and efficiency.[12][15] Conversely, for research and development activities, such as impurity profiling or troubleshooting synthetic pathways, the structural elucidation power of GC-MS is unparalleled.[18] The ultimate choice of methodology should be guided by the specific analytical objective, balancing the need for speed, resolution, sensitivity, and structural information against available resources.

Appendix: Experimental Protocols

Protocol 1: HPLC Method for **1-(4-Methyloxazol-2-yl)ethanone**

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.
 - Mobile Phase B: HPLC-grade Acetonitrile.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 235 nm.
 - Injection Volume: 10 µL.
- Gradient Program: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Standard Solution (50 µg/mL):
 - Accurately weigh 25 mg of **1-(4-Methyloxazol-2-yl)ethanone** reference standard into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
 - Further dilute 5.0 mL of this stock solution to 50 mL with diluent.
- Sample Solution (50 µg/mL):
 - Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with diluent.
 - Further dilute 5.0 mL of this stock solution to 50 mL with diluent.

- Procedure:
 - Inject the standard solution to establish system suitability.
 - Inject the sample solution and calculate the concentration based on the peak area response relative to the standard.

Protocol 2: Forced Degradation Study

- Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.[9]
- Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.[9]
- Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 6 hours.[9]
- Thermal Degradation: Expose the solid sample to 80°C for 24 hours.[7]
- Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
- Analysis: Prepare all stressed samples at the target concentration (e.g., 50 µg/mL) and analyze using the HPLC method alongside an unstressed control sample.

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